molecular formula C14H12F2O2 B7790330 1,2-Ethanediol, 1,2-bis(4-fluorophenyl)- CAS No. 24133-58-2

1,2-Ethanediol, 1,2-bis(4-fluorophenyl)-

Cat. No. B7790330
CAS RN: 24133-58-2
M. Wt: 250.24 g/mol
InChI Key: DDHFZTKNJGJNLK-UHFFFAOYSA-N
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Description

1,2-Ethanediol, 1,2-bis(4-fluorophenyl)- is a useful research compound. Its molecular formula is C14H12F2O2 and its molecular weight is 250.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Ethanediol, 1,2-bis(4-fluorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Ethanediol, 1,2-bis(4-fluorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Gel Permeation Chromatography : Bead polymers synthesized from 1,2-bis-(4-vinylphenyl)-ethanediol-1,2 and styrene have been applied in gel permeation chromatography (Braun & Brendlein, 1973).

  • Fluorescent Materials : Synthesized complexes of 1,2-Bis(2-benzimidazolyl)-1,2-ethanediol with various metals (Co(II), Cu(II), and Fe(II)) exhibit good fluorescent properties, indicating their potential use in material sciences (Key, 2009).

  • Silver Nanoclusters : The use of 1,2-bis(diphenylphosphino)ethane and tris(4-fluorophenyl)phosphine in the synthesis of hydride-rich silver nanoclusters highlights the versatility of similar compounds in nanotechnology and material sciences (Bootharaju et al., 2016).

  • Antiestrogens in Cancer Research : 1,1,2,2-Tetraalkyl-1,2-diphenylethanes, which are structurally related to 1,2-bis(4-fluorophenyl)ethanediol, have shown inhibitory activity against hormone-dependent mammary adenocarcinoma, indicating potential applications in cancer treatment (Hartmann et al., 1980).

  • Photolabile Protecting Groups : Bis(o-nitrophenyl)ethanediol, a related compound, has been used as a photolabile protecting group for ketones and aldehydes, indicating the potential of 1,2-Ethanediol derivatives in synthetic chemistry (Blanc & Bochet, 2003).

  • Pharmacological Agents : The derivatives of 1,2-Ethanediol, such as 1,2-bis(2-aryl-1,3-thiazolidine-4-one 1,1-dioxide), have been investigated for their anti-histamine, anti-inflammatory, analgesic, and anti-pyretic properties (Vigorita et al., 1988).

properties

IUPAC Name

1,2-bis(4-fluorophenyl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHFZTKNJGJNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373135
Record name 1,2-Ethanediol, 1,2-bis(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24133-58-2
Record name 1,2-Ethanediol, 1,2-bis(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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